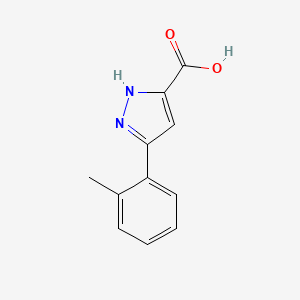

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Description

3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at position 5 and a 2-methylphenyl substituent at position 3 of the heterocyclic ring. Pyrazolecarboxylic acids are of significant interest in medicinal and materials chemistry due to their structural versatility, which allows for modifications that enhance pharmacological activity, solubility, and binding affinity.

Properties

IUPAC Name |

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLFDODDOGJUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398548 | |

| Record name | 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890621-41-7 | |

| Record name | 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For instance, the reaction of 2-methylbenzaldehyde with hydrazine hydrate forms the corresponding hydrazone, which can then undergo cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative.

Another approach involves the use of 2-methylphenylhydrazine and ethyl 2-cyano-3-oxobutanoate. The reaction proceeds through the formation of an intermediate hydrazone, followed by cyclization and subsequent hydrolysis to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group at the 5-position undergoes oxidation under controlled conditions. Key findings include:

-

Carboxylate salt formation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in alkaline media converts the -COOH group to carboxylate salts (e.g., sodium or potassium derivatives) .

-

Side-chain oxidation : The methyl group on the 2-methylphenyl substituent can be oxidized to a hydroxyl or ketone group using CrO₃/H₂SO₄, though this requires precise temperature control to avoid over-oxidation .

Reduction Reactions

Reductive transformations primarily target the pyrazole ring or substituents:

-

Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a hydroxymethyl (-CH₂OH) group, yielding 3-(2-methylphenyl)-5-(hydroxymethyl)-1H-pyrazole .

-

Aromatic ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially saturates the pyrazole ring, forming 4,5-dihydropyrazole derivatives .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes regioselective EAS at the 4-position due to electron-donating effects of the methylphenyl group:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 78% | |

| Sulfonation | H₂SO₄, 100°C | 4-Sulfo derivative | 65% | |

| Halogenation | Cl₂/FeCl₃ | 4-Chloro derivative | 82% |

Nucleophilic Acyl Substitution

The carboxylic acid participates in amide and ester formation:

-

Amidation : Reacts with amines (e.g., oseltamivir phosphate) using HATU/DIPEA to form pyrazole-5-carboxamides .

-

Esterification : Treatment with SOCl₂ or PCl₃ converts -COOH to acyl chlorides, which react with alcohols to yield esters (e.g., ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Chromone-pyrazole hybrids : Reacts with 3-formylchromones under Knoevenagel conditions to form chromone-linked pyrazoles .

-

Thiadiazine derivatives : Undergoes [3+3] annulation with nitrile imines to form 5,6-dihydro-4H-1,3,4-thiadiazines, which dehydrate to pyrazole-thiadiazine hybrids .

Coordination Chemistry

The carboxylic acid and pyrazole nitrogen act as ligands for metal complexes:

-

Zinc complexes : Forms stable complexes with Zn(II) acetate, characterized by IR and NMR spectroscopy .

-

Iron(III) complexes : Coordinates via the pyrazole nitrogen and carboxylate oxygen, showing potential catalytic activity .

Stability and Environmental Factors

-

pH-dependent degradation : The compound decomposes under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, forming hydrolyzed byproducts.

-

Thermal stability : Stable up to 200°C, beyond which decarboxylation occurs, releasing CO₂ and forming 3-(2-methylphenyl)-1H-pyrazole.

Scientific Research Applications

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and related pyrazole derivatives:

Physicochemical Properties

- Solubility : The carboxylic acid group enhances water solubility compared to ester or amide derivatives. However, hydrophobic substituents (e.g., 2-methylphenyl or bromophenyl) reduce aqueous solubility, as seen in 3-(4-bromophenyl) derivatives .

- Melting Points : Pyrazolecarboxylic acids generally exhibit high melting points due to hydrogen bonding. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid melts at 230–231°C , while ester derivatives (e.g., ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate) are liquids or low-melting solids .

Electronic and Steric Effects

- Electron-Withdrawing Groups : Carboxylic acids and halogens (e.g., Cl, Br) increase electrophilicity, enhancing interactions with enzymes or receptors.

- Electron-Donating Groups : Methyl and methoxy groups (e.g., 2-methylphenyl or 2-methoxyphenyl) may improve lipophilicity and membrane permeability but reduce solubility .

Biological Activity

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential in medicinal chemistry, particularly for anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in various fields.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenases (COX-1 and COX-2), which are critical in the synthesis of prostaglandins that mediate inflammation .

- Antimicrobial Activity : It exhibits activity against various microbial strains by disrupting cellular processes, although the specific molecular targets remain under investigation.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anti-inflammatory Study : A study evaluated the compound's effect on carrageenan-induced paw edema in rats. Results indicated a significant reduction in swelling comparable to indomethacin, a standard anti-inflammatory drug .

- Anticancer Research : In vitro studies on various cancer cell lines (e.g., MCF7 and A549) demonstrated that the compound inhibited cell growth with IC50 values ranging from 26 µM to 49.85 µM, indicating promising anticancer activity .

- Microbial Inhibition : The compound was tested against several bacterial strains, showing notable inhibition zones, suggesting its potential as an antimicrobial agent.

Applications

The versatility of this compound extends across several fields:

- Pharmaceutical Development : It serves as a scaffold for developing new anti-inflammatory and analgesic drugs.

- Agricultural Chemistry : The compound is being explored for its potential as a herbicide and fungicide, contributing to crop protection strategies .

- Material Science : Investigations are ongoing into its use in creating advanced materials with enhanced properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with substituted hydrazines (e.g., 2-methylphenylhydrazine) in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole esters, which are hydrolyzed under basic conditions to yield the carboxylic acid derivative . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst use (e.g., Pd(PPh₃)₄ for cross-coupling modifications) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹). ¹H/¹³C NMR confirms regiochemistry: pyrazole protons appear as doublets (δ 6.5–7.5 ppm), while the methylphenyl group shows singlet aromatic protons (δ 2.3–2.5 ppm for CH₃) . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ at m/z 229). Purity is assessed via HPLC with C18 columns (acetonitrile/water mobile phase) .

Q. How can researchers address poor solubility of this compound in aqueous media during biological assays?

- Use co-solvents like DMSO (≤1% v/v) or prepare water-soluble salts (e.g., sodium or potassium carboxylate derivatives via neutralization with NaOH/KOH). Micellar encapsulation using surfactants (e.g., Tween-80) or cyclodextrin complexes can also improve bioavailability .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., cyclooxygenase-2 for anti-inflammatory studies) .

Q. How can discrepancies in biological activity data for this compound across studies be systematically analyzed?

- Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation time) or impurities. Validate results via:

- Dose-response curves (IC₅₀/EC₅₀ comparisons).

- Metabolic stability tests (hepatic microsome assays).

- Structural analogs to isolate pharmacophore contributions .

Q. What strategies are effective for modifying the pyrazole core to enhance metal-chelating properties for analytical applications?

- Introduce electron-donating groups (e.g., -OH, -SH) at the 4-position of the pyrazole ring. For example, grafting 3-(1-methylpyrrol-2-yl) substituents improves coordination with transition metals (Fe³⁺, Cu²⁺) in solid-phase extraction systems .

Methodological Challenges

Q. How can researchers mitigate side reactions during esterification or amidation of the carboxylic acid group?

- Use N,N-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) as coupling agents in anhydrous THF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to quench at <10% starting material remaining .

Q. What protocols ensure reproducibility in crystallizing this compound for X-ray diffraction studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.